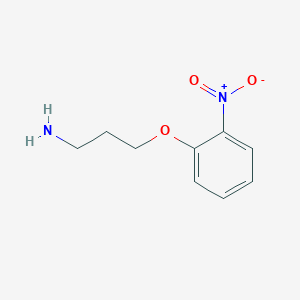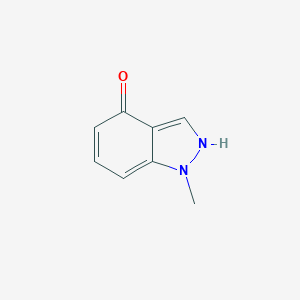
2,4-Dibromo-3-methyl-5-phenylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-3-methyl-5-phenylthiophene (DBMPT) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. DBMPT belongs to the class of thiophene derivatives and is known for its broad range of biological activities.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-3-methyl-5-phenylthiophene is not fully understood. However, studies have suggested that 2,4-Dibromo-3-methyl-5-phenylthiophene exerts its biological activities by inhibiting various enzymes and signaling pathways. For instance, 2,4-Dibromo-3-methyl-5-phenylthiophene has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 2,4-Dibromo-3-methyl-5-phenylthiophene has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
2,4-Dibromo-3-methyl-5-phenylthiophene has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,4-Dibromo-3-methyl-5-phenylthiophene inhibits the proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. 2,4-Dibromo-3-methyl-5-phenylthiophene has also been found to inhibit the replication of the hepatitis C virus by inhibiting viral RNA synthesis. Furthermore, 2,4-Dibromo-3-methyl-5-phenylthiophene has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,4-Dibromo-3-methyl-5-phenylthiophene in lab experiments is its broad range of biological activities. 2,4-Dibromo-3-methyl-5-phenylthiophene has been shown to possess anticancer, antiviral, and anti-inflammatory properties, making it a promising candidate for drug development. However, one of the limitations of using 2,4-Dibromo-3-methyl-5-phenylthiophene in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for research on 2,4-Dibromo-3-methyl-5-phenylthiophene. One of the potential areas of research is the development of 2,4-Dibromo-3-methyl-5-phenylthiophene-based drugs for the treatment of cancer and viral infections. Another area of research is the elucidation of the mechanism of action of 2,4-Dibromo-3-methyl-5-phenylthiophene. Further studies are also needed to investigate the potential side effects of 2,4-Dibromo-3-methyl-5-phenylthiophene and its safety profile. Additionally, the synthesis of 2,4-Dibromo-3-methyl-5-phenylthiophene can be optimized to reduce the cost and increase the yield, making it more accessible for research purposes.
Conclusion:
In conclusion, 2,4-Dibromo-3-methyl-5-phenylthiophene is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. 2,4-Dibromo-3-methyl-5-phenylthiophene has been extensively studied for its broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Although the mechanism of action of 2,4-Dibromo-3-methyl-5-phenylthiophene is not fully understood, studies have suggested that 2,4-Dibromo-3-methyl-5-phenylthiophene exerts its biological activities by inhibiting various enzymes and signaling pathways. The complex synthesis method of 2,4-Dibromo-3-methyl-5-phenylthiophene is one of the limitations for its use in lab experiments. However, the broad range of biological activities of 2,4-Dibromo-3-methyl-5-phenylthiophene makes it a promising candidate for drug development. Future research on 2,4-Dibromo-3-methyl-5-phenylthiophene should focus on the development of 2,4-Dibromo-3-methyl-5-phenylthiophene-based drugs, elucidation of its mechanism of action, investigation of its potential side effects, and optimization of its synthesis method.
Métodos De Síntesis
2,4-Dibromo-3-methyl-5-phenylthiophene can be synthesized through various methods, including the reaction of 2,4-dibromothiophene with 3-methyl-5-phenylthiophene in the presence of a palladium catalyst. Another method involves the reaction of 3-methyl-5-phenylthiophene with 2,4-dibromo-1,3,5-trimethylbenzene in the presence of a strong base. The synthesis of 2,4-Dibromo-3-methyl-5-phenylthiophene is a multi-step process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2,4-Dibromo-3-methyl-5-phenylthiophene has been extensively studied for its biological activities such as anti-inflammatory, anticancer, and antiviral properties. In vitro studies have shown that 2,4-Dibromo-3-methyl-5-phenylthiophene inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,4-Dibromo-3-methyl-5-phenylthiophene has also been shown to inhibit the replication of the hepatitis C virus. Furthermore, 2,4-Dibromo-3-methyl-5-phenylthiophene has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Propiedades
Número CAS |
40196-71-2 |
|---|---|
Nombre del producto |
2,4-Dibromo-3-methyl-5-phenylthiophene |
Fórmula molecular |
C11H8Br2S |
Peso molecular |
332.06 g/mol |
Nombre IUPAC |
2,4-dibromo-3-methyl-5-phenylthiophene |
InChI |
InChI=1S/C11H8Br2S/c1-7-9(12)10(14-11(7)13)8-5-3-2-4-6-8/h2-6H,1H3 |
Clave InChI |
CHGLLFAFVXHTSP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1Br)C2=CC=CC=C2)Br |
SMILES canónico |
CC1=C(SC(=C1Br)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azabicyclo[2.2.1]heptan-4-ylmethanol](/img/structure/B186677.png)
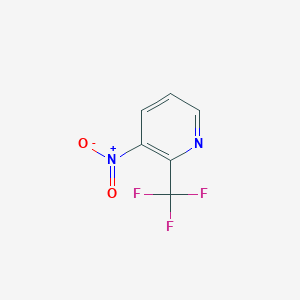
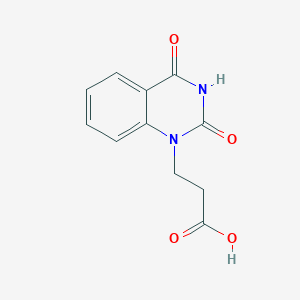
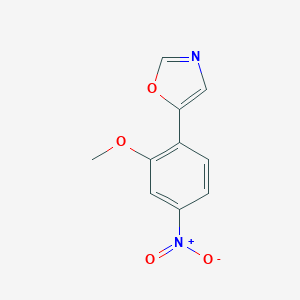
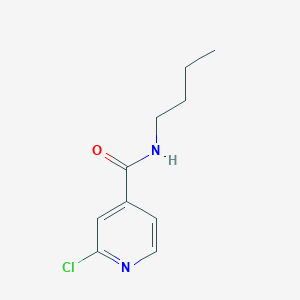
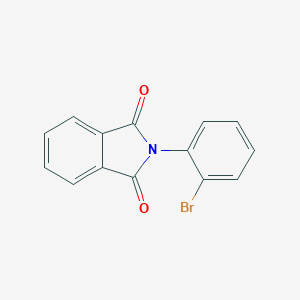
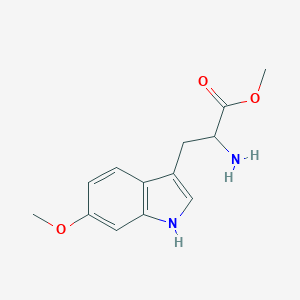
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B186692.png)
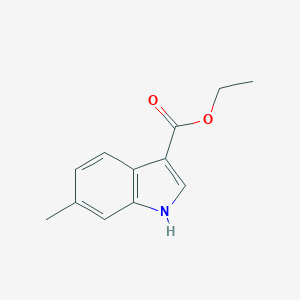
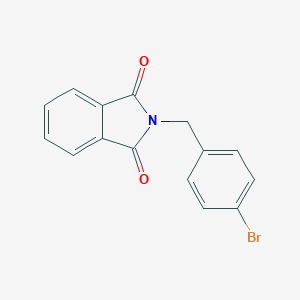
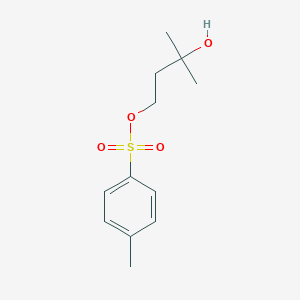
![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)
